molecular formula C9H12BrN B13550290 1-(2-Bromo-5-methylphenyl)ethan-1-amine

1-(2-Bromo-5-methylphenyl)ethan-1-amine

Cat. No.: B13550290
M. Wt: 214.10 g/mol
InChI Key: IZQJCORRPIODPA-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-methylphenyl)ethan-1-amine is an organic compound with the molecular formula C9H12BrN. It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to an ethanamine moiety.

Preparation Methods

The synthesis of 1-(2-Bromo-5-methylphenyl)ethan-1-amine typically involves the bromination of 2-methylphenylethanamine. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often employ automated systems to ensure consistency and efficiency in production .

Chemical Reactions Analysis

1-(2-Bromo-5-methylphenyl)ethan-1-amine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide (NBS), potassium permanganate, chromium trioxide, and hydrogen gas with palladium catalyst. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(2-Bromo-5-methylphenyl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The bromine atom and the amine group play crucial roles in its reactivity and binding to biological targets. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

1-(2-Bromo-5-methylphenyl)ethan-1-amine can be compared with other similar compounds, such as:

    1-(2-Bromo-4-methylphenyl)ethan-1-amine: Similar structure but with the bromine and methyl groups in different positions.

    1-(2-Chloro-5-methylphenyl)ethan-1-amine: Chlorine atom instead of bromine.

    1-(2-Bromo-5-ethylphenyl)ethan-1-amine: Ethyl group instead of methyl.

These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their substituents .

Properties

IUPAC Name

1-(2-bromo-5-methylphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5,7H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQJCORRPIODPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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